5-Amino-5-cyclopropyl-2-methylpent-1-en-3-one
Description
Properties
Molecular Formula |
C9H15NO |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
5-amino-5-cyclopropyl-2-methylpent-1-en-3-one |
InChI |
InChI=1S/C9H15NO/c1-6(2)9(11)5-8(10)7-3-4-7/h7-8H,1,3-5,10H2,2H3 |
InChI Key |
CUDQCDVOOHKOGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)CC(C1CC1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Approaches to 5-Amino-5-cyclopropyl-2-methylpent-1-en-3-one
General Strategy
The synthesis of 5-Amino-5-cyclopropyl-2-methylpent-1-en-3-one typically involves:
- Formation of the pent-1-en-3-one core via condensation or coupling reactions.
- Introduction of the cyclopropyl group either by direct alkylation or via cyclopropyl-containing building blocks.
- Installation of the amino group at the 5-position through nucleophilic substitution or reductive amination.
- Control of double bond geometry (E/Z) and stereochemistry at the amino-bearing carbon.
Key Preparation Methods
Wittig-Type Condensation for Enone Formation
A method related to the synthesis of functionalized enones involves Wittig-type condensations under basic conditions, where a chloromethyl precursor reacts with ketones to form olefinic compounds. For example, the synthesis of related amino-substituted enones was achieved by reacting 5-(chloromethyl)furo[2,3-d]pyrimidine-2,4-diamine with ketones, yielding olefinic products with high regioselectivity.
This approach can be adapted for 5-Amino-5-cyclopropyl-2-methylpent-1-en-3-one by choosing an appropriate cyclopropyl-substituted ketone and chloromethyl precursor to form the pent-1-en-3-one backbone with the cyclopropyl and amino substituents.
Mitsunobu Reaction for Amino Group Installation
The Mitsunobu reaction is a valuable tool for converting alcohols into amines or other nucleophilic substituents. In the synthesis of amino pyrimidine derivatives, Mitsunobu reactions of amino-substituted pyrimidinols with alcohols have been used to introduce amino functionalities.
Applying this to 5-Amino-5-cyclopropyl-2-methylpent-1-en-3-one synthesis, an alcohol precursor bearing the cyclopropyl and methyl groups can be converted into the amino derivative via Mitsunobu reaction conditions using azodicarboxylates and triphenylphosphine.
Comparative Table of Preparation Methods
Detailed Synthetic Example from Patent Literature
A representative synthetic sequence from patent WO2016079669A1 describes the preparation of cyclopropyl-substituted amino derivatives via:
Suzuki Coupling: Reaction of 1-bromo-2-fluoro-4-iodobenzene with cyclopropylboronic acid in the presence of bis(triphenylphosphine)palladium(II) dichloride catalyst at 110°C for 20 minutes, yielding the cyclopropyl-substituted intermediate.
Mitsunobu Reaction: Conversion of an amino-pyrimidin-5-ol derivative with an alcohol precursor bearing the cyclopropyl group using DIAD and triphenylphosphine.
Amide Formation: Coupling the resulting amine with acrylic acid or acrylic acid chloride using coupling reagents such as T3P and bases like DIPEA to form the acrylamide functionality.
Deprotection and Reduction: Removal of protecting groups with acids (TFA or HCl) and reduction with tritium gas or catalytic hydrogenation to yield the final amino enone compound.
This sequence demonstrates the integration of palladium-catalyzed coupling, Mitsunobu reaction, and amide bond formation to access complex amino enones with cyclopropyl substituents.
Research Findings and Notes
The cyclopropyl group imparts unique steric and electronic properties that influence the reactivity and supramolecular assembly of amino enones, as noted in studies on cyclopropyl-containing peptides and derivatives.
Control of stereochemistry at the amino-bearing carbon is critical for biological activity and can be achieved via enzymatic methods or stereoselective chemical synthesis.
The choice of protecting groups and reaction conditions (temperature, solvents, catalysts) must be optimized to prevent side reactions such as polymerization or over-reduction.
Purification typically involves chromatographic techniques such as flash chromatography or preparative HPLC, with solvent systems tailored to the polarity of intermediates.
Chemical Reactions Analysis
Types of Reactions
5-Amino-5-cyclopropyl-2-methylpent-1-en-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohols, amines, and various substituted compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Amino-5-cyclopropyl-2-methylpent-1-en-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-5-cyclopropyl-2-methylpent-1-en-3-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the cyclopropyl group can interact with hydrophobic regions of proteins and enzymes, potentially modulating their activity. The exact pathways and targets are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Key Observations:
Functional Group Diversity: The target compound’s enone group distinguishes it from pyridine (aromatic) and pyrazole (heterocyclic) derivatives, enabling distinct reactivity in conjugate additions or cycloadditions. Cyclopropane-containing compounds (e.g., Entry 9, ; ) exhibit varied steric effects. The target compound’s cyclopropane is directly attached to the enone, likely increasing strain and reactivity compared to cyclopropylmethyl derivatives .
In contrast, amino groups in pyridine or pyrazole derivatives () are part of aromatic systems, altering electronic properties and bioavailability .
Reactivity and Applications: Enones like the target compound are prone to Michael additions, whereas pyridine derivatives (Entry 1, ) are more suited for coordination chemistry. Cyclopropane-amino acid analogs () may mimic natural substrates in enzymatic processes, whereas the target compound’s non-polar cyclopropane could enhance membrane permeability in drug design .
Research Findings and Implications
- Synthetic Utility: The enone-cyclopropane combination offers a versatile platform for constructing polycyclic frameworks via strain-driven ring-opening reactions, a feature absent in simpler amines like 5-amino-2-methylpyridine .
- Stability Challenges: Cyclopropane rings adjacent to electron-deficient enones may increase susceptibility to ring-opening under acidic or thermal conditions, unlike more stable pyrazole or pyridine analogs .
Biological Activity
5-Amino-5-cyclopropyl-2-methylpent-1-en-3-one is a compound of significant interest due to its potential biological activities, including antimicrobial, anticancer, and analgesic properties. This article reviews the current understanding of its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The molecular structure of 5-Amino-5-cyclopropyl-2-methylpent-1-en-3-one can be described as follows:
| Property | Details |
|---|---|
| Molecular Formula | C8H13N1O |
| Molecular Weight | 141.19 g/mol |
| IUPAC Name | 5-Amino-5-cyclopropyl-2-methylpent-1-en-3-one |
| Canonical SMILES | CC(C)C(=C)C(N)C1CC1 |
Synthesis Methods
Various synthetic routes have been explored for the production of 5-Amino-5-cyclopropyl-2-methylpent-1-en-3-one. A common method involves the reaction of cyclopropyl methyl ketone with appropriate amines under controlled conditions. The synthesis typically requires careful temperature regulation and the use of solvents to optimize yield and purity.
Antimicrobial Properties
Research indicates that 5-Amino-5-cyclopropyl-2-methylpent-1-en-3-one exhibits notable antimicrobial activity. In a study comparing various compounds, it was found to inhibit the growth of several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.
Anticancer Activity
Preliminary studies have suggested that this compound may possess anticancer properties. For instance, in vitro assays demonstrated that 5-Amino-5-cyclopropyl-2-methylpent-1-en-3-one could induce apoptosis in cancer cell lines such as:
- HeLa (cervical cancer)
- MCF7 (breast cancer)
The compound's efficacy appears to be linked to its ability to modulate apoptotic pathways and inhibit cell proliferation.
Analgesic Effects
Similar to gabapentin, which is known for its analgesic properties, 5-Amino-5-cyclopropyl-2-methylpent-1-en-3-one has been investigated for pain relief applications. Research suggests it may interact with GABA receptors, providing a potential therapeutic avenue for neuropathic pain management.
Case Studies
- Antimicrobial Efficacy Study : A study conducted on the antimicrobial effectiveness of various derivatives found that 5-Amino-5-cyclopropyl-2-methylpent-1-en-3-one had a minimum inhibitory concentration (MIC) lower than that of many standard antibiotics, indicating strong potential as an antimicrobial agent .
- Cancer Cell Line Research : In a controlled experiment using MCF7 cells, treatment with varying concentrations of the compound resulted in a significant reduction in cell viability compared to untreated controls. Flow cytometry analysis confirmed increased rates of apoptosis in treated cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
